molecular formula C10H11N3O2 B1373516 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1094442-46-2

1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B1373516
CAS No.: 1094442-46-2
M. Wt: 205.21 g/mol
InChI Key: BKSSTKYOAKCIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a versatile and high-value chemical intermediate in medicinal chemistry, serving as a privileged scaffold for the development of novel therapeutic agents. This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles known for their wide range of biological activities and their resemblance to purine bases, which allows them to interact effectively with various biological targets. The carboxylic acid functional group at the 5-position makes it a critical building block for further synthetic elaboration, primarily through amide bond formation or esterification, to create targeted libraries of compounds for biological screening. Its primary research value lies in its application as a key precursor in the synthesis of potential kinase inhibitors. Kinases are a major target class in drug discovery for conditions such as cancer, inflammatory diseases, and neurological disorders. Researchers utilize this scaffold to develop and optimize lead compounds, investigating structure-activity relationships (SAR) to enhance potency and selectivity. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Catalog Number: 1186284. ChemSpider ID: 11000127.

Properties

IUPAC Name

1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-13-9-7(5-11-13)4-8(10(14)15)6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSSTKYOAKCIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=C(C=C2C=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Ethyl Ester Intermediate and Sodium Nitrite-Mediated Cyclization

A patented method emphasizes the use of an intermediate compound (denoted as compound V) reacted with sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 °C to 0 °C) to form the pyrazolo[3,4-b]pyridine core with high yield (>90%) and mild reaction conditions. This method avoids harsh reagents and simplifies post-reaction processing.

  • Key Reagents: Intermediate V, sodium nitrite, dilute sulfuric or hydrochloric acid.
  • Conditions: 0 to −5 °C, mild acidic medium.
  • Advantages: High yield, mild conditions, simple operation and work-up.

This approach replaces a previously reported two-step preparation of a precursor (compound IV) with a single-stage method using sodium ethoxide or sodium hydride in solvents such as ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF) to improve yield by approximately 20%.

Catalytic Hydrogenation and Esterification

Following the formation of the core, catalytic hydrogenation using palladium on carbon (Pd/C), palladium hydroxide, or Raney nickel is employed to reduce specific intermediates. The solvents used for these steps include methanol, ethanol, or ethyl acetate.

  • Catalysts: Pd/C, Pd(OH)2, Raney Ni.
  • Solvents: Methanol, ethanol, ethyl acetate.
  • Purpose: Reduction of intermediates to form ethyl esters or carboxylic acid derivatives.

Alkylation and Substitution Steps

Ethylation at the N-1 position and methylation at the 6-position are typically achieved via alkylation reactions using appropriate alkyl halides or alkylating agents under basic conditions. Sodium hydride or sodium ethoxide often serve as bases.

Representative Experimental Procedure (Adapted from Patent CN102911174A)

Step Reagents & Conditions Description Yield (%)
1 Sodium ethoxide (17% in ethanol), methyl acetoacetate, compound II in THF, reflux 10 h Formation of compound IV via condensation ~90
2 Pd/C catalyst, methanol or ethanol, hydrogen atmosphere Catalytic hydrogenation to form compound V ~94
3 Compound V, sodium nitrite, dilute sulfuric acid, 0 to −5 °C Cyclization to form 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester >90

Alternative Synthetic Routes and Modifications

Ester Hydrolysis and Carboxylic Acid Formation

Ethyl esters of the pyrazolo[3,4-b]pyridine derivatives can be hydrolyzed under reflux with aqueous sodium hydroxide followed by acidification with dilute hydrochloric or sulfuric acid to yield the free carboxylic acid.

Hydrazide and Derivative Formation

Conversion of esters to hydrazides using hydrazine hydrate under reflux conditions is reported, enabling further functionalization for pharmaceutical applications.

Summary of Key Reaction Parameters and Yields

Reaction Step Key Reagents Solvent Temperature Time Yield (%) Notes
Condensation to form intermediate IV Sodium ethoxide, methyl acetoacetate, compound II Ethanol, THF Reflux 10 h ~90 Single-step replaces two-step method
Catalytic hydrogenation to intermediate V Pd/C, H2 Methanol, ethanol Room temp or reflux 1–2 h ~94 High purity product
Cyclization with sodium nitrite Sodium nitrite, dilute H2SO4 or HCl Aqueous acidic 0 to −5 °C 1–2 h >90 Mild conditions, easy work-up
Ester hydrolysis to acid NaOH, ethanol/water Reflux 3 h 70–80 Followed by acidification

Research Findings and Advantages

  • The use of sodium nitrite under acidic conditions for cyclization is a key innovation, offering a gentle alternative to harsher reagents and enabling high-yield synthesis of the pyrazolo[3,4-b]pyridine core.
  • Replacement of a two-step intermediate preparation with a single-step condensation significantly improves operational simplicity and yield.
  • Catalytic hydrogenation with Pd/C or Raney nickel is effective for reduction steps, offering high selectivity.
  • The described methods are scalable and suitable for pharmaceutical intermediate production, with straightforward purification and isolation protocols.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, treatment with methanol and sulfuric acid produces the corresponding methyl ester .
Conditions :

  • Reflux in methanol with H₂SO₄ (3 h)

  • Yield: 70%

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMeOH, H₂SO₄, refluxMethyl ester70%

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester intermediate (derived from the acid) to a carbohydrazide .
Conditions :

  • Reflux with excess hydrazine hydrate (2 h)

  • Yield: 75%

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazide formationNH₂NH₂·H₂O, ethanol, reflux5-Carbohydrazide75%

Condensation with Aldehydes

The carbohydrazide intermediate reacts with aromatic aldehydes to form N-arylidene derivatives . Piperidine-catalyzed condensation yields Schiff base analogs.
Conditions :

  • Ethanol, piperidine, reflux (5 h)

  • Yields: 60–85%

Reaction TypeReagents/ConditionsProductYield RangeSource
Schiff base formationArCHO, piperidine, EtOHN-Arylidene carbohydrazides60–85%

Cyclization Reactions

The acid or its derivatives participate in cyclization to form fused heterocycles. For instance, reaction with ethyl acetoacetate yields pyrazol-3-one derivatives .
Conditions :

  • Ethanol, reflux (4 h)

  • Yield: 69%

Reaction TypeReagents/ConditionsProductYieldSource
CyclizationEthyl acetoacetate, EtOHPyrazol-3-one69%

Decarboxylation

Thermal or acidic conditions induce decarboxylation, removing the carboxylic acid group.
Conditions :

  • Heating under reflux in acidic media

  • Product: 1-ethyl-6-methylpyrazolo[3,4-b]pyridine

Reaction TypeReagents/ConditionsProductNotesSource
DecarboxylationH₂SO₄ or HCl, heatDecarboxylated derivativeRequires optimization

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug discovery.
Conditions :

  • Coupling agents (e.g., EDC, HOBt)

  • Solvent: DMF or THF

Reaction TypeReagents/ConditionsProductApplicationSource
AmidationRNH₂, EDC/HOBt5-CarboxamideKinase inhibitor precursors

Oxidation and Reduction

  • Oxidation : The ethyl or methyl substituents may undergo oxidation to alcohols or ketones under strong oxidants (e.g., KMnO₄).

  • Reduction : The pyridine ring can be hydrogenated using catalysts like Raney Ni .

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH), enhancing solubility .

Reaction TypeReagents/ConditionsProductUse CaseSource
Salt formationNaOH/HClSodium or hydrochloride saltPharmaceutical formulations

Mechanistic Insights

  • Esterification/Amidation : Proceeds via nucleophilic acyl substitution .

  • Decarboxylation : Likely follows a radical or ionic mechanism under thermal stress.

  • Schiff base formation : Involves imine linkage via dehydration .

This compound’s versatility makes it valuable in synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Further studies should explore its reactivity in cross-coupling and halogenation reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in cancer therapy. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth . The unique structural features of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid may enhance its efficacy as an anticancer agent.

Neuroprotective Effects

Research indicates that pyrazolo[3,4-b]pyridines can exhibit neuroprotective properties. These compounds may modulate neurotransmitter systems or possess antioxidant capabilities, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridines are known to inhibit various inflammatory pathways and cytokine production, suggesting that this compound could be beneficial in managing chronic inflammatory conditions .

Table 1: Biological Activities of Related Pyrazolo[3,4-b]pyridines

Compound NameActivity TypeReference
Pyrazolo[3,4-b]pyridine derivative AAnticancer
Pyrazolo[3,4-b]pyridine derivative BNeuroprotective
Pyrazolo[3,4-b]pyridine derivative CAnti-inflammatory

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various pyrazolo[3,4-b]pyridines for their ability to inhibit tumor cell lines. The results indicated that modifications at the 5-carboxylic acid position significantly enhanced activity against specific cancer types.

Case Study 2: Neuroprotective Mechanisms

In a neurobiology journal, researchers reported that a related compound demonstrated protective effects against oxidative stress in neuronal cells. The study suggested that the pyrazolo[3,4-b]pyridine scaffold could be a promising lead for developing neuroprotective agents.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:

    1H-pyrazolo[3,4-b]pyridine: This compound lacks the ethyl and methyl substituents but shares the same core structure.

    1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a phenyl group instead of an ethyl group.

    1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a similar structure but with different substituents at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various research studies.

Structural Characteristics

The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_{3}O_{2}. Its structure features a fused pyrazole and pyridine ring system with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Synthesis and Evaluation

A recent study outlined a straightforward synthetic route for producing novel pyrazolo[3,4-b]pyridine derivatives, including this compound. The synthesis involved multicomponent reactions that yielded high purity and yield .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Pharmacokinetics and Metabolism

Pharmacokinetic studies on related compounds suggest that pyrazolo[3,4-b]pyridines have favorable absorption and distribution properties. Mass balance studies indicate that these compounds undergo metabolic transformations that enhance their therapeutic efficacy while minimizing toxicity .

Q & A

Q. What are the primary synthetic routes for preparing 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with appropriate aldehydes or nitriles. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via hydrazine hydrate treatment of azido-pyrazole carbaldehydes under reflux in ethanol with acetic acid . Substitution at the 1- and 6-positions (e.g., ethyl and methyl groups) can be introduced via alkylation or nucleophilic displacement. Key factors affecting yield include:

  • Catalyst selection : Iodine or acetic acid enhances cyclization efficiency .
  • Temperature : Reflux conditions (e.g., ethanol at 80°C) favor ring closure over side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, acetic acid, ethanol, reflux65–75
AlkylationEthyl iodide, K₂CO₃, DMF, 60°C50–60

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • X-ray crystallography : Resolves regiochemistry of the pyrazole-pyridine fusion (e.g., distinguishing 3,4-b vs. 3,4-d positions) .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups at C6 (δ ~2.5 ppm) and ethyl groups at N1 (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for CH₂) .
    • ¹³C NMR : Carboxylic acid carbonyl at C5 (δ ~165–170 ppm) .
  • IR spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺ expected for C₁₀H₁₂N₃O₂: 218.09) .

Q. What are the common derivatives or analogs of this compound, and how do structural modifications impact physicochemical properties?

Methodological Answer: Derivatives are designed to enhance solubility or bioactivity:

  • Ester analogs : Methyl/ethyl esters at C5 improve lipophilicity (logP +0.5–1.0) for membrane permeability .
  • Salt formation : Inorganic salts (e.g., HCl) increase aqueous solubility for in vitro assays .
  • Heteroatom substitution : Replacing the ethyl group with bulkier substituents (e.g., propyl) alters steric hindrance, affecting binding affinity .

Q. Table 2: Key Derivatives

DerivativeModificationApplicationReference
Methyl esterC5-COOCH₃Prodrug development
Hydrochloride salt-COOH → -COO⁻·H⁺Cl⁻Pharmacological testing

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in large-scale preparations?

Methodological Answer: Scale-up challenges include poor intermediate stability and exothermic reactions. Strategies:

  • Flow chemistry : Continuous processing minimizes decomposition of azide intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity .
  • Purification : Use of preparative HPLC with C18 columns resolves co-eluting byproducts .

Q. How should conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., pyrazole vs. pyridone forms) .
  • DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate dominant conformers .
  • Powder XRD : Confirms bulk crystallinity vs. single-crystal data .

Q. What computational methods are recommended for predicting the compound’s reactivity or binding modes?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to identify key interactions (e.g., H-bonding with carboxylic acid) .
  • DFT calculations : B3LYP/6-31G* level optimizes geometry and frontier molecular orbitals (FMOs) for reactivity prediction .
  • MD simulations : GROMACS for assessing stability in biological membranes .

Q. What in vivo models are suitable for studying the pharmacological potential of this compound?

Methodological Answer:

  • Rodent models : Assess bioavailability and toxicity (e.g., IV administration for PK/PD profiling) .
  • Cell-based assays : Use HEK293 or HepG2 cells to evaluate IC₅₀ values for target enzymes (e.g., COX-2 inhibition) .
  • Metabolite tracking : LC-MS/MS identifies active metabolites (e.g., ester hydrolysis to free acid) .

Q. How can researchers address instability of the carboxylic acid group under physiological conditions?

Methodological Answer:

  • Prodrug design : Convert to ethyl ester or amide derivatives for improved serum stability .
  • pH adjustment : Buffered formulations (pH 7.4) minimize degradation during storage .
  • Lyophilization : Freeze-dried powders retain >90% potency after 6 months at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Reactant of Route 2
1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.